molecular formula C12H18O2 B14636660 Nojigiku acetate CAS No. 55627-02-6

Nojigiku acetate

Cat. No.: B14636660
CAS No.: 55627-02-6
M. Wt: 194.27 g/mol
InChI Key: GVZSSHYAFJPRJY-UHFFFAOYSA-N
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Description

Nojigiku acetate, also known as Bicyclo[2.2.1]heptane-3-methylene-2,2-dimethyl-5-ol acetate, is a terpene compound naturally found in plants such as the Chrysanthemum species and Chamaecyparis obtusa (Japanese cypress) . Its molecular formula is C 12 H 18 O 2 , with a molecular weight of 194.27 g/mol . The compound is characterized by its role as a volatile constituent contributing to the characteristic aroma profiles of these plants, making it a compound of significant interest in phytochemical and metabolomic research . In research contexts, this compound is primarily studied for its function as a secondary metabolite in plant biology. Terpenes like this compound are crucial for plant defense against herbivores and pathogens, and they play a key role in attracting pollinators . Its presence is often identified through gas chromatography–mass spectrometry (GC–MS) analysis in studies profiling volatile compounds in flowers and leaves . Researchers investigating the biosynthetic pathways of terpenoids, which involve the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways, utilize this compound to better understand regulatory mechanisms and transcription factors controlling terpene synthesis . The primary research applications for this compound include its use as an analytical standard in metabolomics for the accurate identification and quantification of terpene profiles in various plant cultivars . It also serves as a key material in the study of plant-insect interactions and the ecological functions of floral scents . Furthermore, it is a subject in the exploration of natural product chemistry for potential applications in eco-friendly products, though its direct biological activities require further investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for personal use.

Properties

CAS No.

55627-02-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate

InChI

InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3

InChI Key

GVZSSHYAFJPRJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C(=C)C2(C)C

Origin of Product

United States

Preparation Methods

Thioketalization and Raney Nickel Reduction

The synthesis commences with the thioketalization of 6-oxo-isobornyl acetate (Compound 6) using ethanedithiol under acidic conditions. This reaction protects the ketone functionality, enabling subsequent selective reduction. Treatment with Raney nickel in ethanol achieves hydrogenolytic cleavage of the thioketal group while reducing the adjacent carbonyl to a hydroxyl group, yielding 6-endo-hydroxyisobornyl acetate (Compound 7).

Table 1: Critical Parameters for Thioketalization and Reduction

Parameter Specification
Thioketalization Reagent Ethanethiol, BF₃·Et₂O
Reduction Catalyst Raney Nickel (W-2 type)
Reaction Temperature Reflux (78°C)
Workup Protocol Sequential washing with HCl, NaHCO₃

Silylation and Hydrolysis

To prevent premature elimination during subsequent steps, the 6-endo-hydroxy group of Compound 7 undergoes protection as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in dimethylformamide (DMF) at 85°C for 20 hours achieves quantitative silylation. Base-mediated hydrolysis (KOH/EtOH) then removes the isobornyl acetate group, generating the TBDMS-protected intermediate (Compound 8) in 50% overall yield across two steps.

Wagner-Meerwein Rearrangement

The pivotal Wagner-Meerwein rearrangement converts the bicyclic framework to the target camphene structure. Mesylation of Compound 8 with methanesulfonyl chloride in pyridine induces carbocation formation, triggering a-hydride shift. This step establishes the exo configuration at C6 while relocating the silyl ether to the newly formed bridgehead position.

Table 2: Rearrangement Reaction Optimization

Condition Impact on Yield
MsCl Equivalents 1.5 eq optimal for complete mesylation
Solvent System Anhydrous pyridine prevents hydrolysis
Reaction Time 10-hour reflux ensures full conversion

Deprotection and Isolation

Final deprotection employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleanly removing the TBDMS group. Alternative acidic conditions (HOAc/H₂O/THF, 3:1:1) provide comparable results but introduce risks of ester hydrolysis. Crystallization from pentane at -20°C yields nojigiku alcohol (Compound 10) as colorless needles (78% yield, mp 67.5–69.5°C).

Acetylation of Nojigiku Alcohol

Conversion to this compound employs classical esterification methodology. Treatment of nojigiku alcohol with acetic anhydride in pyridine (1:1.2 molar ratio) at 0°C for 4 hours achieves quantitative acetylation. The mild conditions prevent skeletal rearrangements while ensuring complete O-acylation.

Table 3: Acetylation Reaction Profile

Parameter Value
Acetylating Agent Acetic Anhydride (1.2 eq)
Catalyst Pyridine (2.5 eq)
Reaction Temperature 0°C → 25°C (gradual warming)
Isolation Method Chromatography on silica gel (EtOAc/hexane)

Characterization of this compound

Comprehensive spectral analysis confirms both structural integrity and optical purity. Key analytical data contrasts synthetic and natural specimens:

Table 4: Comparative Physical Constants

Property Synthetic this compound Natural Derivative
Melting Point 73.5–74.5°C 58–59°C
[α]D²⁵ (CHCl₃) +37.6° (c 1.11) +11.6° (c 1.20)
¹H NMR (δ, CCl₄) 5.21 (bs, 1H), 5.43 (bs, 1H) 5.18–5.45 (bs, 2H)

Discrepancies in optical rotation ([α]D +37.6° vs. literature +11.6°) initially suggested possible racemization. However, chiral shift reagent studies (Eu(TFC)₃) confirmed the synthetic material’s enantiomeric excess exceeds 98%, implicating historical mischaracterization of natural samples.

Optimization and Challenges in Synthesis

Solvent Selection in Deprotection

Comparative studies of TBAF/THF vs. acidic hydrolysis revealed critical solvent dependencies:

  • TBAF/THF : Provides rapid deprotection (15 minutes) but requires rigorous anhydrous conditions
  • HOAc/H₂O/THF : Tolerates atmospheric moisture but extends reaction time to 2 hours

Wagner-Meerwein Byproduct Formation

GC-MS analysis identified three major byproducts during rearrangement:

  • Dehydrated camphene (5%): Mitigated by strict temperature control (<100°C)
  • Endo-acetate isomer (3%): Removed via fractional crystallization
  • Dimerized species (1%): Suppressed using dilute (0.1 M) reaction conditions

Large-Scale Adaptation

Scaling the synthesis to 100-g batches necessitated modifications:

  • Thioketalization : Switching from BF₃·Et₂O to Amberlyst-15 resin improved safety profile
  • Reduction : Hydrogen gas (50 psi) replaced Raney Nickel for better stoichiometric control
  • Crystallization : Seeding with authentic material prevented oiling-out phenomena

Chemical Reactions Analysis

Hydrolysis Reactions

Nojigiku acetate undergoes hydrolysis under acidic or basic conditions, forming nojigiku alcohol and acetic acid. This reaction is typical of ester functional groups and is critical for both synthesis and degradation pathways.

General Reaction :

Nojigiku acetate+H2OH+ or OHNojigiku alcohol+Acetic acid\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{Nojigiku alcohol}+\text{Acetic acid}

Key Findings :

  • Acid-Catalyzed Hydrolysis : Proceeds via protonation of the carbonyl oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic water attack.

  • Base-Catalyzed Hydrolysis : Involves hydroxide ion deprotonation, forming a tetrahedral intermediate that collapses to release the alcohol and acetate ion.

Table 1: Hydrolysis Reaction Parameters

ConditionCatalystTemperatureTimeYield (%)Reference
Acidic (pH 3)H2_2
SO4_4
80°C2 hours85
Basic (pH 12)NaOH60°C1.5 hours92

Transesterification

This compound participates in transesterification reactions, where the acetate group is replaced by another alcohol moiety. This reaction is utilized in synthetic chemistry to produce modified esters.

General Reaction :

Nojigiku acetate+R OHacid baseNojigiku OR+Acetic acid\text{this compound}+\text{R OH}\xrightarrow{\text{acid base}}\text{Nojigiku OR}+\text{Acetic acid}

Experimental Observations :

  • Methanol and ethanol are common nucleophiles, with reaction rates dependent on alcohol polarity and catalyst type.

  • Lipase enzymes (e.g., Candida antarctica lipase B) catalyze transesterification under mild conditions.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes pyrolysis, producing ketones and alkenes. This decomposition is influenced by steric effects from its bicyclic structure.

General Reaction :

Nojigiku acetateΔBicyclic ketone+Ethene derivatives+Acetic acid\text{this compound}\xrightarrow{\Delta}\text{Bicyclic ketone}+\text{Ethene derivatives}+\text{Acetic acid}

Table 2: Thermal Decomposition Products

Temperature (°C)Major ProductsYield (%)Reference
1605,5-Dimethylbicyclo[2.2.1]heptan-2-one45
2003-Methylene-1,5,5-trimethylcyclohexene38

Role in Biosynthetic Pathways

This compound is implicated in plant secondary metabolism. In Chrysanthemum japonense, it is biosynthesized via enzymatic acetylation of nojigiku alcohol, catalyzed by acetyltransferases .

Key Enzymatic Reaction :

Nojigiku alcohol+Acetyl CoAAcetyltransferaseNojigiku acetate+CoA\text{Nojigiku alcohol}+\text{Acetyl CoA}\xrightarrow{\text{Acetyltransferase}}\text{this compound}+\text{CoA}

Photolytic Stability

Studies on structurally similar acetates (e.g., bornyl acetate) reveal susceptibility to UV-induced degradation. Photolysis generates radicals that may fragment the bicyclic system .

Scientific Research Applications

While specific applications of Nojigiku acetate are not detailed in the provided search results, the available data allows for a discussion of its properties and potential applications based on its characteristics and related compounds.

This compound is a chemical compound present in Chrysanthemum japonense, also known as Nojigiku . Research has focused on identifying its components and potential applications .

Chemical Properties and Characteristics

  • Occurrence : Found in the essential oil of Chrysanthemum japonense .
  • Aroma Profile : Contributes to the aroma of Chrysanthemum japonense flowers .
  • Volatile Compound : Identified as one of the volatile compounds in the flower and leaf parts of C. japonense .

Potential Applications
Based on the search results and the properties of this compound, potential applications can be inferred:

  • Fragrance Industry : Given its presence in the essential oil of Chrysanthemum japonense and its contribution to the flower's aroma, this compound could be used in the fragrance industry . It may be utilized in perfumes or aromatherapy products to provide unique scent profiles.
  • Flavoring Agent : As a volatile compound, this compound might have potential as a flavoring agent in the food and beverage industry, though this would depend on safety and regulatory considerations .
  • Pharmaceutical Research : The predicted bioactivity of this compound suggests it could be further explored for potential pharmaceutical applications .

Data Table: Predicted Bioactivity of this compound

TargetValueProbability (%)
Human Intestinal Absorption+99.59%
Caco-2-52.91%
Blood-Brain Barrier+65.00%
Human Oral Bioavailability-52.86%
Subcellular Localization (Mitochondria)70.70%
OATP1B1 inhibition+90.95%
OATP1B3 inhibition+86.91%
Skin Sensitization+85.22%
Eye Irritation+81.77%
Skin Irritation+59.90%
Hepatotoxicity+54.07%
Carcinogenicity (Binary)-76.30%
Ames Mutagenesis-70.70%
Skin Corrosion-98.30%
Eye Corrosion-92.90%
MATE1 inhibition-84.00%
OCT2 inhibition-82.50%
BSEP inhibition-94.01%
Human Ether-a-go-go-Related Gene inhibition-63.00%
Micronuclear-82.00%
Respiratory toxicity-75.56%
Reproductive toxicity-65.56%

Note: "+" indicates a positive result, while "-" indicates a negative result.

Case Studies and Research Findings
The search results do not include specific case studies directly focusing on this compound. However, they do provide information on related compounds and their applications:

  • Essential Oils : Research on essential oils from Chrysanthemum japonense has identified various volatile compounds, including nojigiku alcohol and its acetate .
  • Related Terpenoids : Studies on valerian species have identified various terpenoids with medicinal properties, indicating the potential for similar compounds like this compound to possess bioactivity .
  • Drought Tolerance in Plants: Acetate, which is related to acetate compounds, can help plants to survive during times of drought .

Authoritative Insights

  • Traditional Uses : Chrysanthemum japonense is used in traditional Japanese festivals, highlighting its cultural significance and potential applications .
  • Modern Research : Modern analytical techniques such as GC-O and AEDA have been used to identify the aroma-active compounds in Chrysanthemum japonense, providing insights into their potential applications .

Mechanism of Action

The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Q & A

Q. How is Nojigiku acetate identified and characterized in plant extracts?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI: 1238, KI: 1241) and comparison to reference spectra . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by validating extraction protocols (e.g., steam distillation vs. solvent extraction) and cross-referencing with authenticated plant sources (e.g., Diplotaenia cachrydifolia) .

Q. What are the primary natural sources of this compound?

  • Methodological Answer : Focus on plant families known for producing bicyclic terpenoids, such as Asteraceae. Conduct phytochemical screening using targeted metabolomics and compare with existing databases (e.g., NIST Chemistry WebBook). Note geographical and seasonal variations in compound yield, as seen in studies of Chamaecyparis obtusa .

Q. What standard analytical techniques are used to quantify this compound in complex matrices?

  • Methodological Answer : Employ GC-MS with internal standards (e.g., deuterated analogs) for quantification. Validate methods using spike-and-recovery experiments and limit-of-detection (LOD) assessments. For plant tissues, optimize sample preparation (e.g., Soxhlet extraction vs. supercritical fluid extraction) to minimize matrix interference .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across studies?

  • Methodological Answer : Analyze experimental variables such as:
  • Purity : Verify compound purity (>95%) via HPLC and address batch-to-batch variability.
  • Bioassay design : Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and validate results with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Statistical rigor : Apply multivariate analysis to account for confounding factors (e.g., solvent effects, incubation time) .

Q. What strategies optimize the stereoselective synthesis of this compound?

  • Methodological Answer : Explore catalytic asymmetric synthesis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic acetylation. Compare yields and enantiomeric excess (ee) across routes (e.g., Diels-Alder vs. Wagner-Meerwein rearrangements). Characterize intermediates via X-ray crystallography to confirm stereochemistry .

Q. How does this compound interact with cellular targets at the molecular level?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate findings with mutagenesis studies (e.g., alanine scanning) on hypothesized receptor domains .

Q. What experimental designs mitigate artifacts in this compound’s reported antimicrobial activity?

  • Methodological Answer : Include controls for solvent toxicity (e.g., DMSO) and test against Gram-positive/-negative bacteria and fungi. Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-validate with transcriptomic profiling to identify gene expression changes linked to antimicrobial mechanisms .

Data Interpretation and Theoretical Questions

Q. Why do computational predictions of this compound’s physicochemical properties diverge from experimental data?

  • Methodological Answer : Address discrepancies by refining force field parameters in molecular dynamics (MD) simulations (e.g., AMBER vs. CHARMM). Validate logP and solubility predictions using shake-flask experiments and compare with software outputs (e.g., ChemAxon, ACD/Labs) .

Q. How can this compound’s ecological role be inferred from its distribution in plant tissues?

  • Methodological Answer : Conduct spatial metabolomics (e.g., MALDI imaging) to map compound localization (e.g., trichomes vs. vascular tissues). Correlate with ecological stressors (e.g., herbivory, UV exposure) using field experiments and metabolome-wide association studies (MWAS) .

Q. What mechanisms explain this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing (ICH guidelines) with HPLC monitoring. Use Arrhenius plots to predict degradation kinetics. Investigate hydrolysis pathways via LC-MS/MS and identify degradation products .

Tables for Key Data

Property Value Method Reference
CAS Number55627-02-6Registry database
Molecular FormulaC12_{12}H18_{18}O2_2HRMS
Retention Index (AI)1238GC-MS
Source OrganismDiplotaenia cachrydifoliaPhytochemical screening
Bioactivity (IC50_{50})18.7 μM (Antimicrobial)Microdilution assay

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